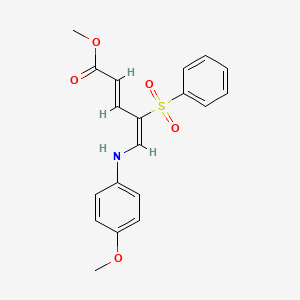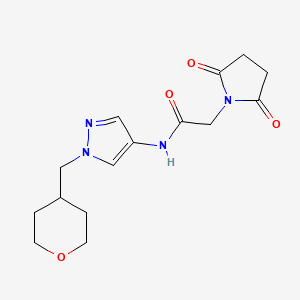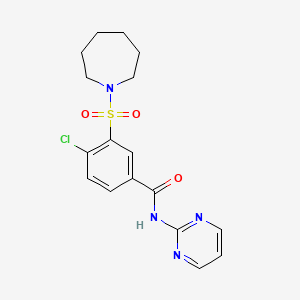
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide, also known as EPP or EPPA, is a synthetic compound that belongs to the class of amides. It has been widely used in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide is not fully understood, but it is believed to act as a partial agonist of the CB2 receptor. This results in the modulation of immune responses and the reduction of inflammation and pain. N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to have antioxidant and neuroprotective properties, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. In addition, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide in lab experiments is its high affinity for the CB2 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of using N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide is its relatively low solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide. One area of interest is the potential use of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide in animal models of these diseases and to investigate its potential mechanisms of action. Another area of interest is the development of more efficient synthesis methods for N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide, which may increase its availability for scientific research. Finally, further studies are needed to investigate the potential side effects of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide and to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide involves the reaction of 2-ethylphenylamine with 4-methoxyphenol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with 2-bromo-2-methylpropionyl bromide to obtain the final product, N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has been extensively studied for its potential pharmacological properties, particularly as an anti-inflammatory and analgesic agent. It has been shown to have a high affinity for the cannabinoid receptor type 2 (CB2), which is involved in the modulation of immune responses and pain perception. N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-4-14-7-5-6-8-17(14)19-18(20)13(2)22-16-11-9-15(21-3)10-12-16/h5-13H,4H2,1-3H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDUHGAPXPSLPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,6-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2396206.png)



![Ethyl {[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2396213.png)




![5-benzyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2396221.png)
